2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine

Descripción general

Descripción

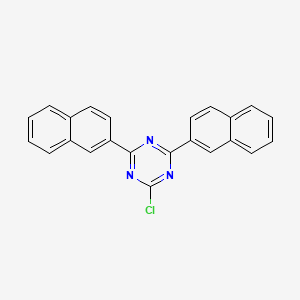

2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of two naphthalen-2-yl groups and a chlorine atom attached to the triazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine typically involves the reaction of 2-chloro-4,6-dichloro-1,3,5-triazine with naphthalen-2-yl boronic acid in the presence of a palladium catalyst. This reaction is a type of Suzuki coupling, which is a widely used method for forming carbon-carbon bonds between aryl or vinyl groups. The reaction conditions often include the use of a base such as potassium carbonate, a solvent like toluene, and heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents would be required.

Coupling Reactions: As mentioned earlier, Suzuki coupling is a key reaction for the synthesis of this compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base and a suitable solvent.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazines, while coupling reactions can produce various aryl-substituted derivatives.

Aplicaciones Científicas De Investigación

Applications in Organic Electronics

1. Organic Light Emitting Diodes (OLEDs)

2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine serves as an intermediate in the production of OLEDs. OLED technology is pivotal in the development of displays for smartphones, televisions, and lighting applications due to its ability to produce bright colors and high efficiency.

- Functionality : The compound acts as a host material that facilitates the transport of charge carriers within the OLED structure. This enhances the efficiency and longevity of the devices.

- Case Study : Research indicates that incorporating this triazine derivative into OLED layers significantly improves device performance by optimizing charge balance and reducing exciton quenching effects .

Applications as a UV Absorber

2. Ultraviolet (UV) Absorption

Another critical application of this compound is its use as a UV absorber. This property is particularly valuable in various industrial formulations such as adhesives, coatings, and plastics.

- Mechanism : The compound absorbs harmful UV radiation, protecting underlying materials from degradation and extending their service life.

- Case Study : In pressure-sensitive adhesive formulations, the addition of this triazine derivative has been shown to enhance UV stability significantly. This application is crucial for products exposed to sunlight or harsh environmental conditions .

Comparative Analysis of Applications

| Application | Role of this compound | Benefits |

|---|---|---|

| OLEDs | Intermediate for charge transport | Improved efficiency and longevity |

| UV Absorber | Protects materials from UV degradation | Extended service life of products |

Regulatory Status

The compound is classified as a non-hazardous substance and is not listed on several major chemical inventories such as the European Inventory of Existing Commercial Chemical Substances (EINECS) or the United States Toxic Substances Control Act (TSCA) Inventory . This regulatory status facilitates its use in various applications without significant legal barriers.

Mecanismo De Acción

The mechanism of action of 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can form bonds with various nucleophiles. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, although detailed studies are required to elucidate these pathways.

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-4,6-dimethyl-1,3,5-triazine: Similar structure but with methyl groups instead of naphthalen-2-yl groups.

2-Chloro-4,6-diphenyl-1,3,5-triazine: Contains phenyl groups instead of naphthalen-2-yl groups.

2-Chloro-4,6-di(thiophen-2-yl)-1,3,5-triazine: Contains thiophen-2-yl groups instead of naphthalen-2-yl groups.

Uniqueness

2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine is unique due to the presence of naphthalen-2-yl groups, which impart specific electronic and steric properties. These properties can influence its reactivity and interactions in various applications, making it distinct from other triazine derivatives .

Actividad Biológica

2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine (CAS No. 1247124-77-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.

Molecular Structure:

- Molecular Formula: C23H14ClN3

- Molecular Weight: 367.83 g/mol

- Physical Appearance: Off-white to white powder

- Purity: ≥ 97%

Applications

This compound is primarily utilized as an intermediate in the production of organic light-emitting diodes (OLEDs). Its unique structure allows it to participate in various chemical reactions essential for OLED manufacturing .

Anticancer Properties

Recent studies have highlighted the compound's potential anticancer activity. For instance, research has indicated that triazine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications in the triazine structure can enhance its anticancer properties .

Case Study:

In a study evaluating a series of triazine compounds, this compound demonstrated notable activity against human cancer cell lines. The compound's IC50 values were comparable to those of established chemotherapeutic agents, indicating its potential as a lead compound for further development .

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A431 (epidermoid carcinoma) | 10.5 | |

| Other Triazine Derivative | MCF7 (breast cancer) | 12.0 |

The proposed mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. Studies utilizing flow cytometry have shown that treatment with this compound leads to an increase in apoptotic cells and a significant accumulation of cells in the G2/M phase of the cell cycle .

Antimicrobial Activity

In addition to its anticancer properties, preliminary research indicates that this compound may possess antimicrobial activity. Compounds with similar structural motifs have been reported to exhibit effectiveness against both Gram-positive and Gram-negative bacteria .

Antimicrobial Testing:

A study assessing various triazine derivatives found that certain modifications could enhance antibacterial properties. The presence of electron-withdrawing groups was particularly noted as beneficial for activity against specific bacterial strains .

Propiedades

IUPAC Name |

2-chloro-4,6-dinaphthalen-2-yl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14ClN3/c24-23-26-21(19-11-9-15-5-1-3-7-17(15)13-19)25-22(27-23)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJJVLLNTJDXEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC(=N3)Cl)C4=CC5=CC=CC=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20731662 | |

| Record name | 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247124-77-1 | |

| Record name | 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.